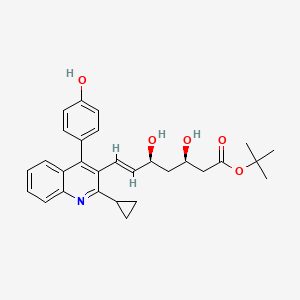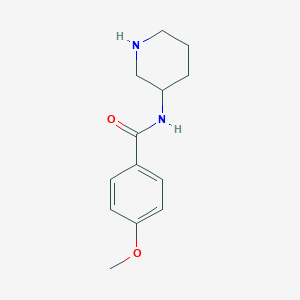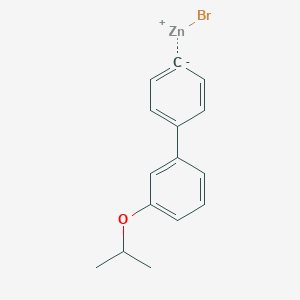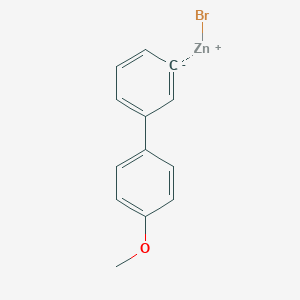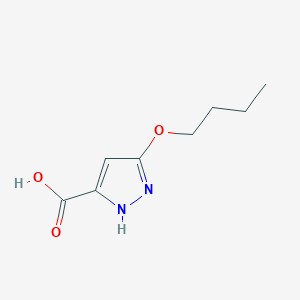![molecular formula C10H15N5O B14888871 1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anti-cancer agent .
Comparison with Similar Compounds
1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: Examples include 3-[(4-amino-1-tert-butyl-1h-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol and other derivatives with varying substituents on the pyrazole and pyrimidine rings.
Uniqueness: The specific structure of this compound, particularly the presence of the propan-2-ol group, imparts unique chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C10H15N5O |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H15N5O/c1-7(16)5-14(2)9-8-4-13-15(3)10(8)12-6-11-9/h4,6-7,16H,5H2,1-3H3 |
InChI Key |
IUZWAZFFNOQKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NC=NC2=C1C=NN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



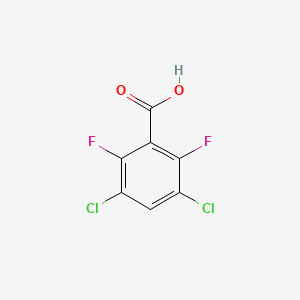

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
